

## QCA570: An In-Depth Technical Guide on Preclinical Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | QCA570    |           |
| Cat. No.:            | B10821911 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

QCA570 is a novel, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] As epigenetic "readers," BET proteins are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases. [1][4] QCA570 has demonstrated exceptional potency in preclinical models, inducing degradation of BET proteins at picomolar concentrations in leukemia cells and leading to complete and durable tumor regression in xenograft models at well-tolerated doses.[1][3][5] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity profile of QCA570, based on published in vitro and in vivo studies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical tolerability of this compound.

### **Mechanism of Action**

**QCA570** functions as a heterobifunctional molecule. One end binds to the BET protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and subsequently induces apoptosis in cancer cells.[1][6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [QCA570: An In-Depth Technical Guide on Preclinical Safety and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821911#safety-and-toxicity-profile-of-qca570]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com